molecular formula C17H21NO4S2 B6512200 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]butanamide CAS No. 946348-03-4

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]butanamide

Cat. No.: B6512200
CAS No.: 946348-03-4
M. Wt: 367.5 g/mol
InChI Key: JCEXFQZNHBYFLV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-3-5-17(19)18-12-16(15-6-4-11-23-15)24(20,21)14-9-7-13(22-2)8-10-14/h4,6-11,16H,3,5,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEXFQZNHBYFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]butanamide, a compound with the CAS number 946285-06-9, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H25NO4S2C_{19}H_{25}NO_{4}S_{2}, with a molecular weight of 395.5 g/mol. The compound features a methoxybenzenesulfonyl group and a thiophene moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H25NO4S2C_{19}H_{25}NO_{4}S_{2}
Molecular Weight395.5 g/mol
CAS Number946285-06-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing signal transduction pathways.
  • Gene Expression Regulation : Interaction with transcription factors or other regulatory proteins may lead to changes in gene expression profiles.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting potential applications in treating infections.
  • Antitumor Activity : The thiophene component is known for its antitumor properties, which may be enhanced by the sulfonamide structure.
  • Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory activities, which could be beneficial in treating chronic inflammatory conditions.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial effects of sulfonamide derivatives, including compounds similar to this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli .
  • Antitumor Efficacy :
    Research on thiophene-based compounds demonstrated that they could induce apoptosis in cancer cell lines. The study suggested that the incorporation of the methoxybenzenesulfonyl group may enhance these effects by improving solubility and bioavailability .
  • Inflammatory Response Modulation :
    A recent investigation into anti-inflammatory agents highlighted that derivatives with sulfonamide groups could downregulate pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

KN-93 (2-[N-(2-Hydroxyethyl)]-N-(4-Methoxybenzenesulfonyl)]Amino-N-(4-Chlorocinnamyl)-N-Methylbenzylamine)
  • Key Features : Shares the 4-methoxybenzenesulfonyl motif but replaces the thiophen-2-yl and butanamide groups with a benzylamine and 4-chlorocinnamyl chain.
  • Activity: KN-93 is a well-known Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor. The sulfonyl group is critical for binding to the kinase’s hydrophobic pocket .
4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(1,3-Thiazol-2-yl)Butanamide
  • Key Features : Contains a butanamide core and sulfonyl group but substitutes the thiophene with a thiazole ring and a methylphenylsulfonyl moiety.
  • Activity : Thiazole derivatives often exhibit antimicrobial and anti-inflammatory properties. The methylphenylsulfonyl group may enhance metabolic stability compared to the methoxy-substituted analogue .

Analogues with Thiophene Moieties

4-(Thiophen-2-yl)-N-(4-(Trifluoromethyl)Phenyl)Butanamide (MK90)
  • Key Features : Retains the butanamide and thiophen-2-yl groups but replaces the sulfonyl moiety with a 4-trifluoromethylphenyl substituent.
N-(4-Bromophenyl)-2-(Thiophen-2-yl)Acetamide
  • Key Features : Shorter acetamide chain (vs. butanamide) and a bromophenyl group instead of sulfonyl.
  • Activity : Demonstrates antimycobacterial activity (MIC = 12.5 µg/mL against M. tuberculosis), suggesting the thiophene-acetamide scaffold is pharmacologically versatile. The shorter chain may reduce bioavailability compared to butanamide derivatives .

Sulfonamide-Containing Derivatives

N-[5-[(4-Chlorophenyl)Methyl]-1,3,4-Thiadiazol-2-yl]-4-(2-Methylphenoxy)Butanamide
  • Key Features: Combines butanamide with a thiadiazole ring and chlorophenylmethyl group. Lacks the sulfonyl moiety but includes a phenoxy substituent.
  • Activity: Thiadiazoles are known for antitumor and antimicrobial activities. The phenoxy group may confer radical-scavenging properties absent in sulfonyl derivatives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Activity Highlights Reference
Title Compound 367.48 4-Methoxybenzenesulfonyl, thiophen-2-yl Potential kinase/modulatory activity
KN-93 529.06 4-Methoxybenzenesulfonyl, benzylamine CaMKII inhibition
MK90 340.35 Thiophen-2-yl, 4-CF₃-phenyl Enhanced lipophilicity
N-(4-Bromophenyl)-2-(thiophen-2-yl)Acetamide 294.17 Thiophen-2-yl, bromophenyl Antimycobacterial (MIC = 12.5 µg/mL)
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide 379.46 Methylphenylsulfonyl, thiazole Antimicrobial potential

Key Research Findings

Sulfonyl vs. Phenyl Groups: The 4-methoxybenzenesulfonyl group in the title compound enhances solubility and target specificity compared to non-sulfonyl analogues like MK90. However, lipophilicity is lower than in trifluoromethyl-containing derivatives .

Thiophene vs.

Chain Length Impact : Butanamide derivatives generally exhibit improved pharmacokinetics over shorter-chain analogues (e.g., acetamide in ), likely due to prolonged half-life .

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